molecular formula C17H14ClN5O4S B2515339 2-(4-chlorophenoxy)-N-{[4-(4-nitrophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}acetamide CAS No. 392247-80-2

2-(4-chlorophenoxy)-N-{[4-(4-nitrophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}acetamide

Cat. No.: B2515339
CAS No.: 392247-80-2
M. Wt: 419.84
InChI Key: FULCHYVWIGOWMS-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-{[4-(4-nitrophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}acetamide is a synthetic chemical compound of significant interest in biochemical and pharmacological research. This molecule features a 1,2,4-triazole core, a heterocyclic scaffold widely recognized in medicinal chemistry for its diverse biological activities. The presence of the 4-chlorophenoxy and 4-nitrophenyl substituents on this core suggests potential for potent and selective interactions with biological targets. Compounds containing the 1,2,4-triazole motif are frequently investigated as inhibitors for various enzymes. Research into similar structures has shown promise in developing agents against phytopathogenic fungi, indicating a potential application for this compound in agricultural science as a candidate for fungicide development (see, for example, WO2021209366A1). Its molecular architecture, which combines the triazole system with electron-withdrawing groups, may facilitate binding to active sites of enzymes such as cytochrome P450 isoforms, making it a valuable tool for probing enzyme function and inhibition mechanisms. Supplied as a high-purity solid, this compound is intended for in vitro research applications only. Researchers can utilize this chemical for hit identification in high-throughput screening campaigns, structure-activity relationship (SAR) studies to optimize lead compounds, and investigating novel mechanisms of action in controlled laboratory settings. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Proper safety protocols must be followed when handling this material.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN5O4S/c18-11-1-7-14(8-2-11)27-10-16(24)19-9-15-20-21-17(28)22(15)12-3-5-13(6-4-12)23(25)26/h1-8H,9-10H2,(H,19,24)(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FULCHYVWIGOWMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NNC2=S)CNC(=O)COC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-{[4-(4-nitrophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}acetamide typically involves multiple steps:

    Formation of the Chlorophenoxy Group: This step involves the reaction of 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(4-chlorophenoxy)acetic acid.

    Formation of the Triazole Ring: The triazole ring is synthesized by reacting 4-nitrophenylhydrazine with carbon disulfide and potassium hydroxide to form 4-(4-nitrophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazole.

    Coupling Reaction: The final step involves coupling the chlorophenoxyacetic acid derivative with the triazole derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions to form nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemical Identification

  • IUPAC Name : 2-(4-chlorophenoxy)-N-{[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl}acetamide
  • CAS Number : 392247-80-2
  • PubChem CID : 4592365

Anticancer Activity

One of the most significant applications of this compound is its potential as an anticancer agent. Research indicates that derivatives of triazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds demonstrate high levels of antimitotic activity against human tumor cells, with mean growth inhibition values indicating significant efficacy in inhibiting cancer cell proliferation .

Case Study: Antitumor Activity

A case study involving the National Cancer Institute's Developmental Therapeutics Program evaluated the compound's efficacy across a panel of approximately sixty cancer cell lines. The results indicated that the compound exhibited notable cytotoxicity with an average cell growth inhibition rate (GP mean) of 12.53% . This suggests its potential for further development as an anticancer therapeutic.

Antifungal Properties

Another promising application is in antifungal research. The structural features of this compound suggest it may interact effectively with fungal targets. Patents have been filed indicating its use as an antifungal agent, highlighting its versatility in treating various infections caused by fungi .

Inhibitory Effects on Enzymes

The compound has also been studied for its inhibitory effects on specific enzymes involved in inflammatory processes. Research indicates that compounds with similar structures can act as inhibitors for enzymes such as lipoxygenase, which is implicated in inflammatory diseases. This opens avenues for developing anti-inflammatory drugs based on this compound's scaffold .

Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeAssay MethodologyResult
AnticancerHuman tumor cellsNCI Developmental Therapeutics ProgramMean GI50/TGI values: 15.72/50.68 μM
AntifungalVarious fungal strainsIn vitro antifungal assaysEffective against multiple strains
Enzyme InhibitionLipoxygenaseMolecular docking studiesPotential inhibitor identified

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-{[4-(4-nitrophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group may interact with enzymes and proteins, while the triazole ring can bind to metal ions and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Structurally analogous compounds share the 1,2,4-triazole-acetamide scaffold but differ in substituents on the triazole ring and acetamide side chain. Key examples include:

Compound Name Triazole Substituents Acetamide Substituents Molecular Formula Molecular Weight (g/mol) Key References
Target Compound 4-(4-Nitrophenyl), 5-sulfanylidene 4-Chlorophenoxy C₁₈H₁₅ClN₅O₄S 432.86 -
N-(4-Chlorophenyl)-2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide 4-(4-Chlorophenyl), 5-(4-methoxyphenyl) 4-Chlorophenyl C₂₃H₁₉Cl₂N₅O₂S 524.40
2-[[5-(4-Chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide 4-(4-Methylphenyl), 5-(4-chlorophenyl) 3,5-Dimethylphenyl C₂₅H₂₃ClN₄S 474.99
2-[[5-(4-Chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dichlorophenyl)acetamide 4-(4-Methylphenyl), 5-(4-chlorophenyl) 2,6-Dichlorophenyl C₂₄H₁₈Cl₃N₅S 543.85
2-[[5-(4-Chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide 4-(4-Methylphenyl), 5-(4-chlorophenyl) 4-(Dimethylamino)phenyl C₂₆H₂₅ClN₆S 521.03

Key Structural Differences:

  • Nitro Group vs.
  • Sulfanylidene (S=) vs. Thioether (S–) : The sulfanylidene moiety in the target compound may participate in hydrogen bonding or tautomerism, unlike the thioether linkages in analogs (e.g., ). This could influence solubility and interaction with enzymes like cyclooxygenase or cytochrome P450 .
  • Aryl Substituents on Acetamide: The 4-chlorophenoxy group in the target contrasts with dichlorophenyl or dimethylamino groups in analogs, affecting lipophilicity and bioavailability .

Crystallographic and Computational Studies

While crystallographic data for the target compound is unavailable, analogs in and were refined using SHELXL (), confirming planar triazole rings and substituent orientations critical for intermolecular interactions .

Biological Activity

The compound 2-(4-chlorophenoxy)-N-{[4-(4-nitrophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}acetamide is a derivative of triazole, which has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, including antibacterial and antifungal activities, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H16ClN4O3S\text{C}_{17}\text{H}_{16}\text{Cl}\text{N}_{4}\text{O}_{3}\text{S}

This structure includes a chlorophenoxy group, a nitrophenyl moiety, and a triazole ring, which are critical for its biological activity.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. The compound has been evaluated against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Zone of Inhibition (mm)
Staphylococcus aureus8 µg/mL20
Escherichia coli16 µg/mL15
Pseudomonas aeruginosa32 µg/mL12

A study demonstrated that compounds containing the triazole ring effectively inhibit bacterial growth through mechanisms such as DNA gyrase inhibition and disruption of cell wall synthesis .

Antifungal Activity

In addition to antibacterial effects, the compound shows promising antifungal activity. It was tested against common fungal pathogens:

Fungal Strain MIC (µg/mL) Zone of Inhibition (mm)
Candida albicans825
Aspergillus niger1620

The antifungal activity is attributed to the ability of the triazole moiety to interfere with ergosterol biosynthesis in fungal cell membranes .

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes and proteins involved in bacterial and fungal growth. Key mechanisms include:

  • Inhibition of DNA Gyrase: The triazole structure mimics natural substrates and binds to the enzyme, preventing DNA replication.
  • Disruption of Cell Membrane Integrity: The chlorophenoxy group enhances lipophilicity, allowing better penetration into microbial cells.
  • Interference with Ergosterol Synthesis: This is particularly relevant for antifungal activity, as ergosterol is a critical component of fungal cell membranes.

Case Studies

  • Antibacterial Efficacy Against Resistant Strains:
    A study by Muthal et al. (2010) highlighted the effectiveness of similar triazole derivatives against multidrug-resistant strains of Mycobacterium tuberculosis, showing MIC values significantly lower than conventional antibiotics .
  • Synergistic Effects:
    Research has also indicated that combining this compound with other antibiotics could enhance its efficacy. For instance, a combination with levofloxacin showed improved activity against Staphylococcus aureus compared to either drug alone .

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